molecular formula C16H12O4 B191466 Isoformononetin CAS No. 486-63-5

Isoformononetin

Cat. No.: B191466
CAS No.: 486-63-5
M. Wt: 268.26 g/mol
InChI Key: LNIQZRIHAMVRJA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isoformononetin interacts with different protein kinases . The oxygen atoms of the methoxy group, hydroxyl groups attached to phenyl rings, and the carbonyl group attached to the pyran ring play a major role in binding with the protein kinases that are responsible for osteoporosis .

Cellular Effects

This compound has been stated as a potent osteogenic isoflavone . It has shown an increment in bone mineral density, facilitating mineralization and osteoblast differentiation . It also has estrogenic effects on the uterus .

Molecular Mechanism

The molecular mechanism of this compound involves differential mitogen-activated protein kinase (MAPK) signaling . The electronic properties such as HOMO and LUMO energies were determined by time-dependent TD-DFT which predict that one of the conformers of this compound is more stable and chemically less reactive .

Temporal Effects in Laboratory Settings

In comparison to a free drug suspension, this compound nanoemulsion showed sustained drug release over a 24-hour period of time .

Dosage Effects in Animal Models

Pharmacokinetics results revealed the enhanced relative oral bioavailability of this compound nanoemulsion compared to this compound suspension using female Sprague–Dawley (SD) rats as animal models .

Transport and Distribution

This compound has low oral bioavailability . Advancements in technology have led to the development of newer drug carrier systems, featuring the delivery of drugs with low oral bioavailability to advance their clinical application .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoformononetin can be synthesized through the O-methylation of daidzein. The process involves the use of O-methyltransferases (OMTs) which catalyze the methylation at the C-7 position of the isoflavone backbone . The reaction typically requires a methyl donor such as S-adenosyl methionine (SAM) and is carried out under controlled conditions to ensure specificity and yield.

Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological approaches involving genetically modified organisms that express the necessary O-methyltransferases. This method ensures a sustainable and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: Isoformononetin undergoes various chemical reactions including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Substituted isoflavones

Scientific Research Applications

Isoformononetin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Formononetin: Another methoxylated isoflavone with similar osteogenic properties.

    Daidzein: A non-methoxylated isoflavone with a broader range of biological activities.

    Genistein: An isoflavone known for its anti-cancer properties.

Isoformononetin’s unique structure and potent biological activities make it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQZRIHAMVRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274405
Record name isoformononetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-63-5
Record name Isoformononetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isoformononetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 220 °C
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 5.1 g of daidzein (20.06 mmol) in 40 ml of DMSO was added 3.5 g of anhydrous K2CO3 (25.4 mmol) and 6 ml of iodomethane (96.4 mmol). The mixture was stirred at room temperature for 2 hours and then poured into ice water to precipitate product. Precipitates were extracted with ethyl acetate, dried by flash evaporation and purified on a Sephadex LH-20 column (chloroform:methanol/7:3). Final product was recrystallized from acetone to give 2.3 g of crystalline analog 2, a yield of 45.1% (w/w): mp 210-211° C.; 1H NMR (DMSO-d6) δ 3.89 (—OCH3), 6.81 (d, 2H, J=8.43 Hz, 3′, 5′-H), 7.05 (dd, 1H, J=8.89, 2.39 Hz, 6-H), 7.11 (d, 1H, J=2.07 Hz, 8-H), 7.39 (d, 2H, J=8.62 Hz, 2′, 6′-H), 8.01 (d, 1H, J=8.87 Hz; 5-H), 8.35 (s, 1H, 2-H), 9.54 (s, 1H, 4′-OH). Anal. (C16H12O4) for C, H. Cacld: 71.64, 4.51; found: 71.24, 4.47.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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